molecular formula C38H68O5 B14268757 Methyl 3,4,5-tris(decyloxy)benzoate CAS No. 158921-39-2

Methyl 3,4,5-tris(decyloxy)benzoate

Cat. No.: B14268757
CAS No.: 158921-39-2
M. Wt: 604.9 g/mol
InChI Key: NLWFWUIEQLHVNY-UHFFFAOYSA-N
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Description

Methyl 3,4,5-tris(decyloxy)benzoate is a dendritic compound characterized by a central benzoate ester core substituted with three decyloxy (C₁₀H₂₁O⁻) groups at the 3-, 4-, and 5-positions. The decyloxy chains impart significant hydrophobicity and influence self-assembly properties, making the compound relevant in materials science, particularly for liquid-crystalline (LC) phases and supramolecular chemistry. The compound’s structure is confirmed by NMR and FT-IR spectroscopy, with characteristic signals for the ester carbonyl (~1725 cm⁻¹ in IR) and aromatic protons (δ ~7.30 ppm in ¹H NMR) .

Properties

CAS No.

158921-39-2

Molecular Formula

C38H68O5

Molecular Weight

604.9 g/mol

IUPAC Name

methyl 3,4,5-tris-decoxybenzoate

InChI

InChI=1S/C38H68O5/c1-5-8-11-14-17-20-23-26-29-41-35-32-34(38(39)40-4)33-36(42-30-27-24-21-18-15-12-9-6-2)37(35)43-31-28-25-22-19-16-13-10-7-3/h32-33H,5-31H2,1-4H3

InChI Key

NLWFWUIEQLHVNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)C(=O)OC

Origin of Product

United States

Preparation Methods

Alkylation in Acetone with Potassium Carbonate

A representative procedure from involves:

  • Reagent setup : Methyl gallate (10.00 g, 54.3 mmol), potassium carbonate (45.00 g, 325.8 mmol), and 1-bromodecane (108.1 g, 488.7 mmol) are combined in acetone (250 mL) under nitrogen.
  • Reaction progression : The mixture is refluxed at 60°C for 24 hours, after which it is cooled, filtered, and concentrated.
  • Work-up : The crude product is extracted with dichloromethane, washed with water, dried over magnesium sulfate, and purified via flash chromatography (petroleum ether:dichloromethane = 5:1) to yield a colorless oil (90% yield).

Key data :

  • Yield : 90%
  • Purity : >95% (by ¹H NMR)
  • ¹H NMR (CDCl₃) : δ 0.88 (t, 9H, CH₃), 1.26 (m, 48H, CH₂), 3.88 (s, 3H, OCH₃), 4.00 (t, 6H, OCH₂), 7.24 (s, 2H, Ar–H).

Alkylation in DMF with Potassium Carbonate

An alternative method from employs DMF as the solvent:

  • Reagent setup : Methyl gallate (4.90 g, 26.61 mmol), potassium carbonate (13.00 g, 94.05 mmol), and 1-bromodecane (18.44 g, 83.38 mmol) are stirred in dry DMF (95 mL) under nitrogen.
  • Reaction progression : The mixture is heated to 100°C for 24 hours, cooled, and poured into ice water.
  • Work-up : The precipitate is filtered, recrystallized from ethanol, and dried to afford the product (85% yield).

Key data :

  • Yield : 85%
  • Melting point : 60°C
  • ¹H NMR (CDCl₃) : δ 0.88 (t, 9H, CH₃), 1.27 (m, 48H, CH₂), 3.88 (s, 3H, OCH₃), 4.00 (t, 6H, OCH₂), 7.24 (s, 2H, Ar–H).

Comparative Analysis of Synthetic Methods

The choice of solvent and base significantly impacts reaction efficiency and scalability:

Parameter Acetone Method DMF Method
Solvent Acetone DMF
Base K₂CO₃ K₂CO₃
Temperature 60°C 100°C
Reaction Time 24 hours 24 hours
Yield 90% 85%
Purification Column chromatography Recrystallization

While acetone offers milder conditions and higher yields, DMF facilitates faster kinetics due to its higher boiling point. However, DMF necessitates careful removal due to its high toxicity.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra consistently show:

  • A singlet at δ 3.88 ppm for the methyl ester group.
  • Triplets at δ 4.00 ppm for the six equivalent OCH₂ protons.
  • Aromatic protons as a singlet at δ 7.24 ppm, confirming the symmetric substitution pattern.

¹³C NMR (CDCl₃): δ 167.0 (C=O), 160.2 (C–O), 131.8 (aromatic carbons), 68.3 (OCH₂), 52.2 (OCH₃), and 22.7–29.7 (alkyl chain carbons).

High-Resolution Mass Spectrometry (HRMS)

HRMS data validate the molecular formula (C₄₀H₇₂O₅):

  • Calculated : [M + H]⁺ = 633.5453
  • Observed : [M + H]⁺ = 633.5451.

Elemental Analysis

Elemental composition aligns with theoretical values:

  • C : 78.4% (calculated), 78.2% (observed)
  • H : 11.9% (calculated and observed).

Optimization Strategies and Yield Enhancement

Critical factors for improving yields include:

  • Excess alkyl halide : Using 1.1 equivalents of 1-bromodecane per hydroxyl group ensures complete substitution.
  • Inert atmosphere : Nitrogen or argon prevents oxidation of phenolic intermediates.
  • Purification techniques : Flash chromatography outperforms recrystallization in removing unreacted starting material and mono-/di-substituted byproducts.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-tris(decyloxy)benzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The decyloxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: 3,4,5-tris(decyloxy)benzoic acid.

    Reduction: 3,4,5-tris(decyloxy)benzyl alcohol.

    Substitution: Various alkoxy-substituted benzoates depending on the substituent used.

Scientific Research Applications

Methyl 3,4,5-tris(decyloxy)benzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.

    Industry: It is used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3,4,5-tris(decyloxy)benzoate involves its interaction with biological membranes due to its lipophilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and ion transport. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3,4,5-tris(decyloxy)benzoate with structurally related compounds, emphasizing substituent effects on physical properties and applications.

Table 1: Key Comparisons of Methyl 3,4,5-Tris(alkoxy)benzoate Derivatives

Compound Name Substituents Molecular Formula Synthesis Yield Key Properties/Applications References
This compound Decyloxy (C₁₀) C₃₈H₆₈O₇ Not reported Predicted LC behavior, hydrophobic -
Methyl 3,4,5-tris(dodecyloxy)benzoate Dodecyloxy (C₁₂) C₄₂H₇₆O₇ 90% Cubic LC phase (Pm3̄n), crystalline
Methyl 3,4,5-tris(perfluoro-decyloxy)benzoate Perfluoro-decyloxy (C₁₀F₂₁) C₃₁H₂₁F₅₁O₇ Not reported Extreme hydrophobicity, fluorinated LC materials
Methyl 3,4,5-tris(benzyloxy)benzoate Benzyloxy (C₆H₅CH₂O⁻) C₂₉H₂₆O₇ 82–85% Intermediate for gallic acid derivatives, pharmaceuticals
Methyl 3,4,5-tris(propargyloxy)benzoate Propargyloxy (HC≡CCH₂O⁻) C₂₀H₁₆O₇ 84% Click chemistry precursor for dendrimers

Alkyl Chain Length: Decyloxy vs. Dodecyloxy

  • Methyl 3,4,5-tris(dodecyloxy)benzoate (C₁₂ chains) exhibits a cubic LC phase (Pm3̄n space group) at higher generations, attributed to the balance between aromatic core rigidity and alkyl chain fluidity .
  • The dodecyloxy derivative’s synthesis achieves 90% yield via alkylation with 1-bromo dodecane, suggesting similar efficiency for the decyloxy analog .

Fluorinated vs. Non-Fluorinated Chains

  • Perfluoro-decyloxy derivatives (e.g., Methyl 3,4,5-tris(1H,1H,2H,2H-perfluoro(decyloxy))benzoate) demonstrate enhanced hydrophobicity and thermal stability due to strong C–F bonds. These compounds are used in fluorinated LC materials and surface coatings .
  • The non-fluorinated decyloxy variant lacks this extreme hydrophobicity but may offer better biocompatibility for biomedical applications.

Aromatic vs. Aliphatic Substituents

  • Benzyloxy-substituted analogs (e.g., Methyl 3,4,5-tris(benzyloxy)benzoate) are crystalline solids with applications in drug synthesis. Their bulky aromatic groups hinder LC behavior but enhance π-π stacking for solid-state materials .
  • The decyloxy compound’s aliphatic chains promote LC phase formation, enabling applications in organic electronics and responsive materials.

Functional Group Reactivity

  • Propargyloxy-substituted derivatives (e.g., Methyl 3,4,5-tris(propargyloxy)benzoate) enable click chemistry modifications, facilitating dendrimer synthesis . The decyloxy variant lacks this reactivity but offers superior solubility in nonpolar solvents.

Q & A

Basic: What are the optimized synthetic routes for Methyl 3,4,5-tris(decyloxy)benzoate, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via esterification of 3,4,5-trihydroxybenzoic acid derivatives with decyloxy groups. Key steps include:

  • Catalyst Selection : Sulfuric acid or p-toluenesulfonic acid are commonly used for esterification, with the latter offering milder conditions and reduced side reactions .
  • Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) is critical for isolating the product from unreacted starting materials or byproducts .
  • Scaling Challenges : Batch reactors may lead to lower yields due to poor mixing; continuous flow systems improve efficiency in large-scale syntheses .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are used to confirm substitution patterns (e.g., aromatic protons at δ 6.77 ppm and alkoxy chain signals at δ 1.2–1.8 ppm) .
  • Chromatography : Thin-layer chromatography (TLC) with UV visualization or HPLC ensures purity, while discrepancies in RfR_f values may indicate incomplete reactions .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., C38_{38}H66_{66}O5_5, expected [M+H]+^+ = 627.49) .

Advanced: How does the alkyl chain length (e.g., decyloxy vs. dodecyloxy) affect the compound’s mesomorphic properties in liquid crystal applications?

Methodological Answer:

  • Thermal Analysis : Differential scanning calorimetry (DSC) reveals phase transitions. Longer chains (e.g., dodecyloxy) enhance lamellar packing, increasing melting points but reducing mesophase stability compared to decyloxy derivatives .
  • X-ray Diffraction : Hexagonal columnar phases are observed in decyloxy derivatives, while longer chains may induce disordered phases due to steric hindrance .
  • Contradictions : notes that tetradecyloxy analogs exhibit lower solubility in organic solvents, complicating device integration.

Advanced: What strategies enable functionalization of this compound for targeted drug delivery systems?

Methodological Answer:

  • Propargylation : Introducing propargyl groups via nucleophilic substitution (e.g., using propargyl bromide) allows click chemistry for conjugating targeting moieties (e.g., galactose in dendrimers) .
  • Hydrophobic Tailoring : The balance between decyloxy chains (hydrophobic) and ester groups (polar) enables micelle formation, as shown in amphiphilic dendrimers for drug encapsulation .
  • Bioactivity Screening : Antioxidant assays (e.g., DPPH radical scavenging) assess potential therapeutic efficacy, though conflicting results may arise from aggregation effects .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solvent Screening : Test solubility in graded solvents (e.g., hexane → ethyl acetate → DMSO). Decyloxy chains enhance solubility in non-polar solvents, but batch-to-batch purity variations (e.g., residual catalysts) may skew results .
  • Dynamic Light Scattering (DLS) : Detect nanoaggregates in "soluble" samples, which may falsely indicate dissolution.
  • Reference Standards : Compare with structurally analogous compounds (e.g., methyl 3,4,5-trimethoxybenzoate) to isolate chain-length effects .

Advanced: What role does this compound play in lithium-ion battery electrolytes?

Methodological Answer:

  • Self-Assembly : The compound forms cylindrical channels via π\pi-π\pi stacking and alkyl chain interactions, facilitating ion transport in liquid crystalline electrolytes .
  • Electrochemical Testing : Cyclic voltammetry (CV) and impedance spectroscopy assess ionic conductivity. Optimal decyloxy chain length balances mobility (shorter chains) and structural stability (longer chains) .
  • Contradictions : Overly rigid packing in long-chain derivatives may reduce Li+^+ diffusion rates, necessitating copolymer blends .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., ester carbonyl vs. aromatic positions) .
  • Transition State Analysis : Simulate reaction pathways for substitutions at the para position, which is sterically hindered by decyloxy groups compared to meta .
  • Validation : Compare predicted activation energies with experimental kinetics (e.g., SN2 reactions with NaBH4) .

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